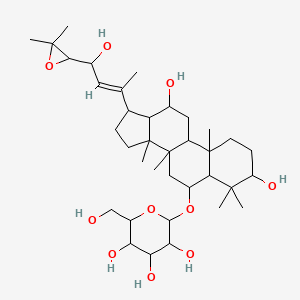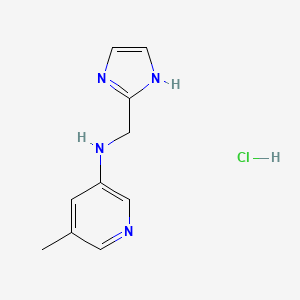
Chondroitin disaccharide di-0S sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin disaccharide di-0S sodium salt is a compound derived from chondroitin sulfate, a glycosaminoglycan composed of repeating disaccharide units of N-acetylgalactosamine and glucuronic acid. This compound is often used in biochemical research and has applications in various fields, including medicine and biotechnology .
Mechanism of Action
Target of Action
The primary target of Chondroitin disaccharide di-0S sodium salt is the metabolic pathway of Chondroitin sulfate . It is produced by the degradation of Chondroitin sulfate , a key component of the extracellular matrix in animal tissues.
Mode of Action
this compound interacts with its targets by producing a fluorescent pyridylamino derivative with 2-aminopyridine . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .
Biochemical Pathways
The compound plays a significant role in the metabolic pathway of Chondroitin sulfate . It is an unsaturated disaccharide produced by the degradation of Chondroitin sulfate . The fluorescent pyridylamino derivative it produces can be used to study this metabolic pathway and its implications in various disease mechanisms .
Pharmacokinetics
Given its solubility in water , it can be inferred that it may have good bioavailability.
Result of Action
The result of the action of this compound is the production of a fluorescent pyridylamino derivative . This derivative can be used in studies about the metabolic pathway of Chondroitin sulfate and related disease mechanisms .
Action Environment
The action environment of this compound can be influenced by various factors. It is recommended to store the compound under the recommended conditions in the Certificate of Analysis .
Biochemical Analysis
Biochemical Properties
Chondroitin disaccharide di-0S sodium salt plays a significant role in biochemical reactions involving glycosaminoglycans. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is unsaturated glucuronyl hydrolase, which catalyzes the hydrolysis of glycosidic bonds in glycosaminoglycans . This interaction is crucial for the degradation and remodeling of the extracellular matrix. Additionally, this compound can bind to proteoglycans, influencing their structural integrity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in extracellular matrix synthesis and degradation . This compound also impacts cell signaling pathways related to cell proliferation, differentiation, and apoptosis, thereby influencing tissue homeostasis and repair.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to changes in gene expression and cellular behavior . Additionally, this compound can inhibit or activate enzymes involved in glycosaminoglycan metabolism, thereby modulating the synthesis and degradation of the extracellular matrix .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have shown its potential to influence tissue remodeling and repair.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote tissue repair and regeneration by enhancing extracellular matrix synthesis . At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosaminoglycan metabolism. It interacts with enzymes such as unsaturated glucuronyl hydrolase and N-acetylgalactosaminidase, which are involved in the degradation of glycosaminoglycans . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of extracellular matrix components in tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via endocytosis and transported to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the lysosome, where it participates in the degradation of glycosaminoglycans . The activity and function of this compound can be modulated by its localization, as it may interact with different enzymes and proteins in various subcellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chondroitin disaccharide di-0S sodium salt can be synthesized through the enzymatic depolymerization of chondroitin sulfate using chondroitinase enzymes. These enzymes cleave the glycosidic bonds in chondroitin sulfate, resulting in the formation of disaccharide units . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the chondroitinase enzymes.
Industrial Production Methods: Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic depolymerization. The resulting disaccharides are then purified and converted to their sodium salt form .
Chemical Reactions Analysis
Types of Reactions: Chondroitin disaccharide di-0S sodium salt primarily undergoes hydrolysis reactions, where the glycosidic bonds are cleaved by enzymes such as chondroitinase . It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the disaccharide units.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chondroitinase enzymes, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal enzyme activity and reaction efficiency.
Major Products Formed: The major products formed from the reactions of this compound include various oligosaccharides and monosaccharides, depending on the extent of depolymerization and the specific reaction conditions .
Scientific Research Applications
Chondroitin disaccharide di-0S sodium salt has a wide range of scientific research applications. It is used as a substrate for the identification and characterization of enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase . Additionally, it serves as a reference compound in the analysis of chondroitin disaccharide sulfates . In the field of medicine, it is studied for its potential anti-inflammatory and chondroprotective effects . In biotechnology, it is used in the development of biomaterials and drug delivery systems .
Comparison with Similar Compounds
Chondroitin disaccharide di-0S sodium salt can be compared with other similar compounds such as chondroitin sulfate A, chondroitin sulfate B, and chondroitin sulfate C . While all these compounds are derived from chondroitin sulfate, they differ in their sulfation patterns and biological activities. This compound is unique in that it lacks sulfation, making it a valuable reference compound for studying the effects of sulfation on the biological activity of chondroitin sulfate derivatives .
List of Similar Compounds:- Chondroitin sulfate A
- Chondroitin sulfate B
- Chondroitin sulfate C
- Dermatan sulfate
- Heparan sulfate
Properties
CAS No. |
136132-69-9 |
|---|---|
Molecular Formula |
C14H20NNaO11 |
Molecular Weight |
401.30 g/mol |
IUPAC Name |
sodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10-,11+,12+,14-;/m0./s1 |
InChI Key |
RCSGFYXVBIMRPV-LSHUTVNPSA-M |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)
![methyl (4R,5E,6R)-4-[2-[[(2S,3R,4R,5S,6R)-6-[[(3S,3aR,6R,6aS)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1436149.png)











